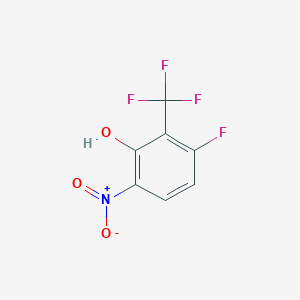

6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride

Vue d'ensemble

Description

6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride, also known as 3-Fluoro-6-nitro-2-(trifluoromethyl)phenol, is an organic compound . It has a CAS number of 1440535-08-9 and a molecular weight of 225.1 . The compound is stored at temperatures between 2-8°C and is shipped at ambient temperature . It is a liquid in its physical form .

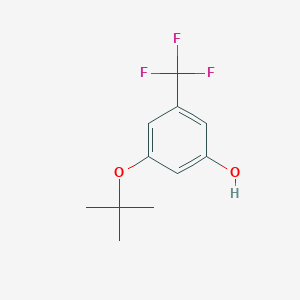

Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-6-nitro-2-(trifluoromethyl)phenol . The InChI code is 1S/C7H3F4NO3/c8-3-1-2-4(12(14)15)6(13)5(3)7(9,10)11/h1-2,13H .Physical And Chemical Properties Analysis

6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride is a liquid at room temperature . It should be stored at temperatures between 2-8°C . The compound has a molecular weight of 225.1 .Applications De Recherche Scientifique

Synthesis of Fluorinated Pharmaceuticals

6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride: is utilized in the synthesis of fluorinated pharmaceuticals. The introduction of fluorine atoms into organic molecules often leads to compounds with enhanced biological activity, stability, and membrane permeability. This compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly those that exhibit antibacterial, anti-inflammatory, and analgesic properties .

Development of Vasokinetic Kinin Antagonists

This chemical is an important intermediate for the synthesis of vasokinetic kinin antagonists. These antagonists are used in the treatment of acute pain, neuropathic pain, and inflammatory pain symptoms. The synthesis process typically involves the nitration of precursor compounds in batch reactors, which is a critical step in the production of these pain-relief medications .

Fluorescent Probes for Chemical Biology

Fluorinated compounds like 6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride are often used in the design of fluorescent probes. These probes are essential tools in chemical biology for the visualization and quantification of biological processes at the molecular level. The unique photophysical properties of fluorinated compounds make them suitable for creating highly sensitive and selective probes .

Derivatization Reagent for HPLC

In analytical chemistry, 6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride can act as a derivatization reagent for high-performance liquid chromatography (HPLC). It is particularly useful for the determination of polyamines such as spermidine, spermine, and putrescine. The derivatization enhances the detection and quantification of these compounds by improving their chromatographic properties and UV/VIS absorbance .

Intermediate for 1,2-Diol Compounds

This compound is also used in the synthesis of intermediates for 1,2-diol compounds. These intermediates are crucial for the development of various chemical entities, including pharmaceuticals and agrochemicals. The presence of fluorine atoms in the structure can significantly alter the reactivity and selectivity of these intermediates .

Synthesis of Oxo-Steroids

6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride: is involved in the synthesis of oxo-steroids. Oxo-steroids are a class of steroid hormones that play vital roles in various physiological processes. The synthesis of these hormones often requires specific intermediates that introduce fluorine atoms to achieve desired biological effects .

Manufacturing of Fine Chemicals

The compound is used in the commercial manufacturing of fine chemicals. Its reactivity and stability under various conditions make it a valuable intermediate in the production of a wide range of fine chemicals, which are used in the pharmaceutical, agrochemical, and material science industries .

Material Science Research

In material science, 6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride contributes to the development of new materials with enhanced properties. The incorporation of fluorine atoms can lead to materials with improved thermal stability, chemical resistance, and mechanical strength, which are desirable traits for advanced applications .

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements include H301, and the precautionary statements include P271, P261, and P280 . This suggests that the compound is toxic if swallowed, and precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-fluoro-6-nitro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-3-1-2-4(12(14)15)6(13)5(3)7(9,10)11/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFUXULZYFMXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-6-nitro-2-(trifluoromethyl)phenol | |

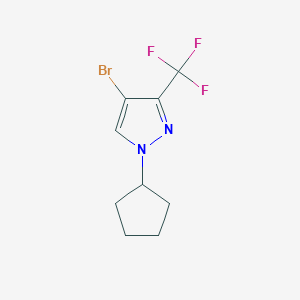

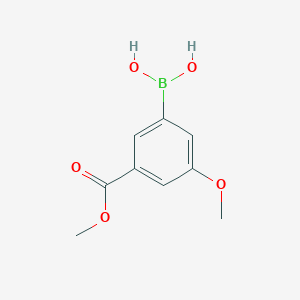

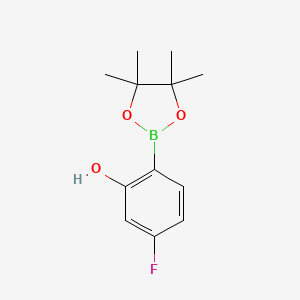

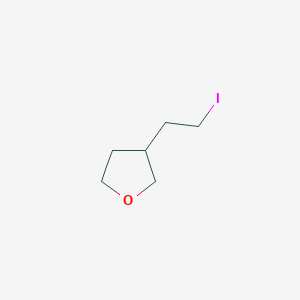

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1447456.png)

![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)

![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)

![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)